(3R,5S)-N-[1-[(3-methylphenyl)methyl]cyclopropyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide
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Overview
Description
(3R,5S)-N-[1-[(3-methylphenyl)methyl]cyclopropyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a morpholine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-N-[1-[(3-methylphenyl)methyl]cyclopropyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the morpholine ring, and the final coupling with the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-N-[1-[(3-methylphenyl)methyl]cyclopropyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,5S)-N-[1-[(3-methylphenyl)methyl]cyclopropyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors. Its structural features allow for the exploration of binding affinities and selectivity.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to investigate its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (3R,5S)-N-[1-[(3-methylphenyl)methyl]cyclopropyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A natural sweetener derived from the Stevia plant, known for its high sweetness and stability.
Ringer’s lactate solution: A mixture of electrolytes used in medical treatments.
Uniqueness
(3R,5S)-N-[1-[(3-methylphenyl)methyl]cyclopropyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide is unique due to its combination of structural features, including the cyclopropyl group, morpholine ring, and piperidine ring
Properties
IUPAC Name |
(3R,5S)-N-[1-[(3-methylphenyl)methyl]cyclopropyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-16-3-2-4-17(11-16)13-22(5-6-22)24-20(26)18-12-19(15-23-14-18)21(27)25-7-9-28-10-8-25/h2-4,11,18-19,23H,5-10,12-15H2,1H3,(H,24,26)/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGFCGLMHBQFLG-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CC2)NC(=O)C3CC(CNC3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2(CC2)NC(=O)[C@@H]3C[C@@H](CNC3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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